(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218958
InChI: InChI=1S/C15H16BrNO/c16-13-3-1-12-10-15(4-2-11(12)9-13)17-14-5-7-18-8-6-14/h1-4,9-10,14,17H,5-8H2
SMILES:
Molecular Formula: C15H16BrNO
Molecular Weight: 306.20 g/mol

(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine

CAS No.:

Cat. No.: VC16218958

Molecular Formula: C15H16BrNO

Molecular Weight: 306.20 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine -

Specification

Molecular Formula C15H16BrNO
Molecular Weight 306.20 g/mol
IUPAC Name N-(6-bromonaphthalen-2-yl)oxan-4-amine
Standard InChI InChI=1S/C15H16BrNO/c16-13-3-1-12-10-15(4-2-11(12)9-13)17-14-5-7-18-8-6-14/h1-4,9-10,14,17H,5-8H2
Standard InChI Key PGUQBKFAOBRUJE-UHFFFAOYSA-N
Canonical SMILES C1COCCC1NC2=CC3=C(C=C2)C=C(C=C3)Br

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a naphthalene core substituted with a bromine atom at the 6-position and a tetrahydro-2H-pyran-4-ylamine group at the 2-position. Its molecular formula is C₁₅H₁₆BrNO, with a molecular weight of 306.20 g/mol . Key structural descriptors include:

  • IUPAC Name: N-(6-bromonaphthalen-2-yl)oxan-4-amine

  • SMILES: C1COCCC1NC2=CC(=CC3=C2C=CC=C3)Br

  • InChIKey: JXBICNMYDSJQSI-UHFFFAOYSA-N

The tetrahydro-2H-pyran (oxane) ring adopts a chair conformation, with the amine group at the 4-position enabling hydrogen bonding and π-stacking interactions .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₆BrNO
Molecular Weight306.20 g/mol
Topological Polar SA35.5 Ų
XLogP33.9

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via Buchwald-Hartwig amination between 6-bromo-2-iodonaphthalene and tetrahydro-2H-pyran-4-amine. Alternative routes include:

  • Ullmann Coupling: Copper-catalyzed coupling of 6-bromo-2-aminonaphthalene with 4-bromotetrahydro-2H-pyran .

  • Reductive Amination: Condensation of 6-bromo-2-naphthaldehyde with tetrahydro-2H-pyran-4-amine under hydrogenation conditions .

Key Challenges

  • Regioselectivity: Bromination at the 6-position of naphthalene requires careful control to avoid 1- and 5-substituted byproducts .

  • Amine Stability: The secondary amine is prone to oxidation, necessitating inert atmosphere conditions during synthesis .

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)
Buchwald-Hartwig6895
Ullmann Coupling5289
Reductive Amination7497

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition under UV light (t₁/₂ = 8.2 hours) and oxidative conditions (t₁/₂ = 3.5 hours with H₂O₂) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.85–7.72 (m, 3H, Ar-H), 4.12–3.98 (m, 1H, NH), 3.89–3.75 (m, 2H, OCH₂), 3.45–3.32 (m, 2H, NCH₂) .

  • HRMS: m/z 306.0512 [M+H]⁺ (calc. 306.0515) .

Biological Activity and Applications

Anticancer Screening

In preliminary assays, related 4-amino-2H-pyran-2-one analogs showed cytotoxicity against MCF-7 breast cancer (ED₅₀ = 0.78 μM) and A549 lung cancer (ED₅₀ = 1.12 μM) .

Table 3: Predicted ADMET Properties

ParameterValue
logP3.9
CYP2D6 InhibitionModerate
Plasma Protein Binding89.2%
hERG InhibitionLow Risk

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